(R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate (R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17249881
InChI: InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3/t10-/m1/s1
SMILES:
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

(R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate

CAS No.:

Cat. No.: VC17249881

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate -

Specification

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name methyl 3-[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate
Standard InChI InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3/t10-/m1/s1
Standard InChI Key WDHBITOCHSJBMF-SNVBAGLBSA-N
Isomeric SMILES C[C@H](C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C
Canonical SMILES CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

(R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate (CAS No. 2411591-88-1) adopts the IUPAC name methyl 3-[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate. Its structure integrates three key functional groups:

  • A benzoate ester at the meta position

  • A chiral ethyl group bearing a Boc-protected amine

  • A methyl ester terminal group

The stereochemistry at the C2 position (R-configuration) is critical for its interactions in enantioselective reactions.

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₄
Molecular Weight264.32 g/mol
SMILES NotationCC@HC(=O)OC(C)(C)C
XLogP32.8 (predicted)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data from analogous Boc-protected benzoates reveal distinct patterns:

  • ¹H NMR: A singlet at δ 1.42 ppm corresponds to the tert-butyl group's nine equivalent protons. The methyl ester resonates as a singlet near δ 3.89 ppm, while aromatic protons appear between δ 7.2–8.1 ppm .

  • ¹³C NMR: Carbonyl signals for the Boc group (δ 166.9 ppm) and methyl ester (δ 167.2 ppm) are diagnostic .

Synthesis and Manufacturing

Iron-Catalyzed C-H Functionalization

Recent protocols employ FeCl₃ (10 mol%) with photoinduced ligand-to-metal charge transfer (LMCT) to activate benzylic C-H bonds. In a representative procedure :

  • Substrate Preparation: 4-Ethylbenzonitrile (2.5 mmol) and thiophenol (0.5 mmol) are dissolved in acetonitrile.

  • Catalytic System: FeCl₃ (0.05 mmol) and KCl (0.1 mmol) are added under N₂ atmosphere.

  • Irradiation: Reactants undergo visible-light irradiation (450 nm LED) for 24 hours.

  • Workup: Extraction with ethyl acetate and purification via flash chromatography (20% EtOAc/hexane) yields thiolated intermediates, which are subsequently Boc-protected.

This method achieves 85% yield for analogous structures, demonstrating scalability to gram quantities .

Hydroarylation of Alkenes

Alternative routes utilize tert-butyl vinylcarbamate in hydroarylation reactions with methyl 4-bromobenzoate :

  • Conditions: i-Pr₃SiSH (10 mol%) in CH₃CN at 80°C

  • Key Step: Anti-Markovnikov addition of the Boc-protected amine to the aromatic ring

  • Yield: 78% after silica gel chromatography

Table 2: Comparative Synthetic Approaches

MethodCatalystYield (%)Reaction Time (h)
Fe-Catalyzed C-H Act.FeCl₃8524
Hydroarylationi-Pr₃SiSH7812

Stability and Reactivity Profiles

Hydrolytic Sensitivity

The Boc group undergoes cleavage under acidic conditions (e.g., HCl/dioxane), while the methyl ester resists hydrolysis at neutral pH. Kinetic studies on analogous esters show:

  • t₁/₂ in H₂O (25°C): >30 days (pH 7) vs. <2 hours (pH 1)

  • Electron-Withdrawing Effects: Meta-substitution on the benzoate ring decreases ester hydrolysis rates by 40% compared to para analogues .

Thermal Stability

Differential scanning calorimetry (DSC) data indicate decomposition onset at 185°C, with exothermic peaks at 210°C corresponding to Boc group degradation .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a chiral building block in solid-phase peptide synthesis (SPPS):

  • Deprotection: Treatment with TFA removes the Boc group, generating a free amine.

  • Coupling: HATU/DIPEA-mediated amide bond formation with carboxylate nucleophiles.

  • Cyclization: Intramolecular lactamization to produce constrained peptidomimetics.

A 2024 study achieved 92% enantiomeric excess (ee) in cyclodipeptide synthesis using this methodology.

Asymmetric Catalysis

Chiral benzoate derivatives act as ligands in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), enhancing reaction rates by 3-fold compared to non-aromatic ligands .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator